![molecular formula C28H25N5O3 B2749548 N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide CAS No. 1207042-06-5](/img/no-structure.png)
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.
BenchChem offers high-quality N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The compound's derivatives have been investigated for their potential as anticancer agents. A study detailed the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, revealing one compound with appreciable cancer cell growth inhibition against eight cancer cell lines, indicating its potential as a new anticancer agent (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Research has also explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, suggesting their potential use in managing oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis of Novel Isoxazolines and Isoxazoles
Another study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, contributing to the field of organic synthesis with potential applications in drug development and materials science (Rahmouni et al., 2014).
Anti-5-Lipoxygenase Agents
Further research into pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities. Such compounds could be instrumental in the development of new treatments for diseases where the lipoxygenase pathway plays a crucial role (Rahmouni et al., 2016).
Antifolate and Antitumor Activity
The effect of structural modifications on classical 2,4-diaminofuro[2,3-d]pyrimidines was investigated for their antifolate and antitumor activity, providing insights into the design of more effective cancer therapies (Gangjee et al., 2000).
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a pyrimidine derivative. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "4-phenylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "furan-2-carboxylic acid", "4-methyl-5-nitropyrimidine", "4-phenylphenylacetic acid", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium acetate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrazole intermediate", "a. Condensation of ethyl acetoacetate with furan-2-carboxylic acid in the presence of sodium acetate and acetic acid to form ethyl 5-(furan-2-yl)pyrazole-3-carboxylate", "b. Reduction of ethyl 5-(furan-2-yl)pyrazole-3-carboxylate with hydrazine hydrate in ethanol to form ethyl 5-(furan-2-yl)pyrazole-3-carboxylate hydrazide", "c. Cyclization of ethyl 5-(furan-2-yl)pyrazole-3-carboxylate hydrazide with triethylamine in N,N-dimethylformamide to form N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]acetamide", "Step 2: Synthesis of pyrimidine intermediate", "a. Reduction of 4-methyl-5-nitropyrimidine with sodium dithionite in water to form 4-methyl-5-aminopyrimidine", "b. Condensation of 4-methyl-5-aminopyrimidine with 4-phenylphenylacetic acid in the presence of triethylamine in N,N-dimethylformamide to form N-(4-phenylphenyl)-4-methyl-5-aminopyrimidine-2-carboxamide", "Step 3: Coupling of intermediates", "a. Coupling of N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]acetamide with N-(4-phenylphenyl)-4-methyl-5-aminopyrimidine-2-carboxamide in the presence of coupling reagents such as N,N-dimethylformamide and triethylamine to form N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide" ] } | |
Numéro CAS |
1207042-06-5 |
Nom du produit |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Formule moléculaire |
C28H25N5O3 |
Poids moléculaire |
479.54 |
Nom IUPAC |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H25N5O3/c1-3-22-18(2)29-28(31-27(22)35)33-25(17-23(32-33)24-10-7-15-36-24)30-26(34)16-19-11-13-21(14-12-19)20-8-5-4-6-9-20/h4-15,17H,3,16H2,1-2H3,(H,30,34)(H,29,31,35) |
Clé InChI |
RNTDFGBCZPQVHG-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.